molecular formula C29H32O7 B12857000 Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside

Cat. No.: B12857000
M. Wt: 492.6 g/mol
InChI Key: DHAREFMCLBQPOA-CJQKIOCDSA-N
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Description

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside is a complex carbohydrate derivative. It is a highly esteemed compound extensively employed within the biomedical sector, manifesting tremendous promise in studying an array of afflictions including neoplastic conditions, metabolic disorders, and microbial infestations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside typically involves the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The benzylidene acetal formation is achieved using 4-methoxybenzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can remove the benzylidene protecting group.

    Substitution: Nucleophilic substitution reactions can replace benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

The major products formed from these reactions include deprotected sugars, oxidized derivatives, and substituted glycosides.

Scientific Research Applications

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside is extensively used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of more complex carbohydrates and glycosides.

    Biology: Studying carbohydrate-protein interactions and glycosylation processes.

    Medicine: Investigating potential therapeutic agents for cancer, diabetes, and infectious diseases.

    Industry: Used in the development of novel materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. It can inhibit or modify the activity of these enzymes, thereby affecting various biological pathways. The benzylidene and methoxybenzylidene groups play a crucial role in stabilizing the compound and facilitating its interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-glucopyranoside
  • Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-galactopyranoside

Uniqueness

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside is unique due to its specific configuration and protective groups, which confer distinct chemical properties and biological activities. Its ability to form stable intermediates and its reactivity under mild conditions make it a valuable compound in synthetic and biomedical research .

Properties

Molecular Formula

C29H32O7

Molecular Weight

492.6 g/mol

IUPAC Name

(4aR,6S,7S,8S,8aR)-6-methoxy-2-(4-methoxyphenyl)-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C29H32O7/c1-30-23-15-13-22(14-16-23)28-34-19-24-25(36-28)26(32-17-20-9-5-3-6-10-20)27(29(31-2)35-24)33-18-21-11-7-4-8-12-21/h3-16,24-29H,17-19H2,1-2H3/t24-,25-,26+,27+,28?,29+/m1/s1

InChI Key

DHAREFMCLBQPOA-CJQKIOCDSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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